molecular formula C12H11NO4 B1362332 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 93041-45-3

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B1362332
CAS RN: 93041-45-3
M. Wt: 233.22 g/mol
InChI Key: IKDPECCMAKOJTK-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “3-(4-Methoxyphenyl)” part suggests the presence of a methoxyphenyl group attached to the third position of the isoxazole ring . The “5-methyl” indicates a methyl group attached to the fifth position of the isoxazole ring . The “4-carboxylic acid” part implies a carboxylic acid group attached to the fourth position of the isoxazole ring .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” would likely consist of an isoxazole ring with a methoxyphenyl group, a methyl group, and a carboxylic acid group attached at the 3rd, 5th, and 4th positions respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” would depend on its specific structure. For instance, a similar compound, “3-(4-Methoxyphenyl)propiolic acid”, has a molecular weight of 180.20 and a density of 1.3±0.1 g/cm^3 .

Scientific Research Applications

  • Synthesis Techniques

    The molecule "3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid" has been explored in scientific research primarily for its synthetic potential and structural analysis. A notable study involves the synthesis of isoxazole-4-carboxylic acid derivatives through a controlled isoxazole-azirine-isoxazole/oxazole isomerization. This process involves Fe(II)-catalyzed isomerization, leading to the formation of isoxazole-4-carboxylic esters and amides in good yields. This research sheds light on the flexibility and complexity of synthesizing isoxazole derivatives, potentially including 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (Serebryannikova et al., 2019).

  • Crystal Structure Determination

    The precise identification of regioisomers is crucial in the study of complex molecules. For instance, a study on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid emphasizes the importance of single-crystal X-ray analysis for unambiguous structure determination. This research indicates the significance of crystallographic techniques in understanding the molecular structure, which could be applied to analyze 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid derivatives (Kumarasinghe et al., 2009).

  • Biological and Pharmaceutical Research

    In the realm of pharmaceuticals, derivatives of the molecule might be of interest. For example, the synthesis and evaluation of derivatives for their nonlinear optical properties, as studied in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, can provide insights into the potential applications of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in advanced materials or pharmacological research (Tamer et al., 2015).

Safety And Hazards

The safety and hazards of “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” would depend on its specific properties. As a general rule, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” would depend on its potential applications. For instance, if it shows promise as an anticancer agent, future research could focus on optimizing its structure for better activity and lower toxicity .

properties

IUPAC Name

3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDPECCMAKOJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381539
Record name 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

CAS RN

93041-45-3
Record name 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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